3-Amino-1-(thiophen-3-yl)propan-1-one
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Overview
Description
3-Amino-1-(thiophen-3-yl)propan-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-3-yl)propan-1-one can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with nitromethane, followed by reduction and subsequent amination . Another method includes the use of thiophene-3-acetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(thiophen-3-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(thiophen-2-yl)propan-1-one: Similar structure but with the thiophene ring attached at a different position.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: Contains a methyl group on the amino nitrogen.
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one: Contains two methyl groups on the amino nitrogen.
Uniqueness
3-Amino-1-(thiophen-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-amino-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C7H9NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3,8H2 |
InChI Key |
WBWAWUVEBPHGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)CCN |
Origin of Product |
United States |
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